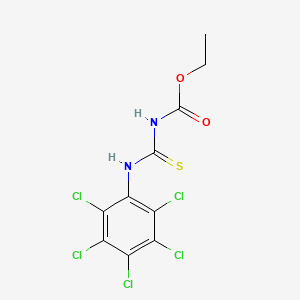
Ethyl 3-(perchlorophenyl)thioureidocarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 3-(perchlorophenyl)thioureidocarboxylate typically involves the reaction of ethyl isocyanate with a substituted thiourea derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process is usually carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 3-(perchlorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Ethyl 3-(perchlorophenyl)thioureidocarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 3-(perchlorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl 3-(perchlorophenyl)thioureidocarboxylate can be compared with other thiourea derivatives, such as:
Ethyl 3-(perfluorophenyl)thioureidocarboxylate: This compound has similar structural features but differs in the substitution pattern on the phenyl ring, leading to different reactivity and applications.
Thiophene derivatives: These compounds share the thiourea moiety but have a thiophene ring instead of a perchlorophenyl group, resulting in distinct chemical properties and uses.
Properties
Molecular Formula |
C10H7Cl5N2O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl N-[(2,3,4,5,6-pentachlorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H7Cl5N2O2S/c1-2-19-10(18)17-9(20)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H2,1H3,(H2,16,17,18,20) |
InChI Key |
LHBURNOQYSKDJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


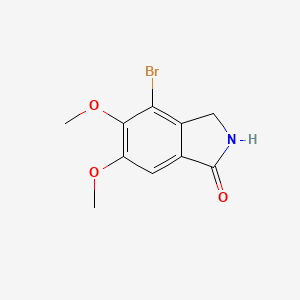
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B14123614.png)
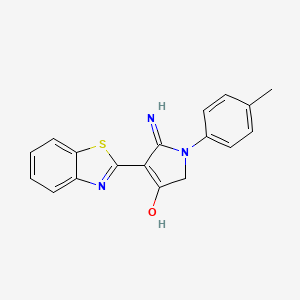
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14123636.png)
![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14123640.png)

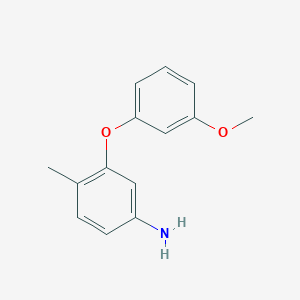
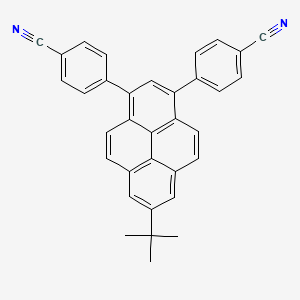
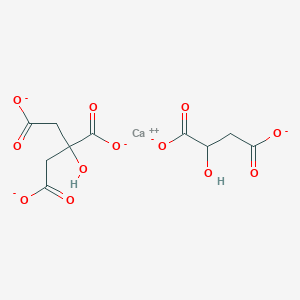
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)
![2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide](/img/structure/B14123669.png)


